

physical and chemical properties of 3-(4-Methoxyphenyl)propionyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)propionyl chloride

Cat. No.: B106699

[Get Quote](#)

An In-depth Technical Guide to 3-(4-Methoxyphenyl)propionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of **3-(4-Methoxyphenyl)propionyl chloride**. It is intended to serve as a technical resource for professionals in research and development.

Core Properties and Identifiers

3-(4-Methoxyphenyl)propionyl chloride, also known as p-methoxyhydrocinnamoyl chloride, is a reactive acyl chloride compound. Its core identifiers and physical properties are summarized below.

Chemical Identifiers

Identifier	Value
IUPAC Name	3-(4-methoxyphenyl)propanoyl chloride[1][2][3]
CAS Number	15893-42-2[1][2][3][4][5]
Molecular Formula	C ₁₀ H ₁₁ ClO ₂ [1][2][3][4][5]
Molecular Weight	198.65 g/mol [2][5][6]
InChI Key	FQVJPHCAWYRYCK-UHFFFAOYSA-N[1][2][3]
SMILES	COC1=CC=C(C=C1)CCC(=O)Cl[1][3][4]
Synonyms	Benzene propanoyl chloride, 4-methoxy-; p-methoxyhydrocinnamoyl chloride; 4-methoxyphenylpropionyl chloride; 4-methoxydihydrocinnamoyl chloride[1][2][3][4][7]

Physical and Chemical Properties

Property	Value
Appearance	Colorless to pale yellow liquid[4]
Odor	Pungent[4]
Boiling Point	159-163 °C at 10 Torr[7][8]; 291 °C at 760 mmHg[3]
Melting Point	117-119 °C[7][8]
Density	1.159 g/cm ³ [3][7][8]
Vapor Pressure	0.002 mmHg at 25°C[7][8]
Flash Point	108.4 °C[7][8]
Refractive Index	1.519[7][8]
Water Solubility	Reacts vigorously with water[2][4][6][7][8]
Solubility	Soluble in organic solvents[4]

Chemical Reactivity and Stability

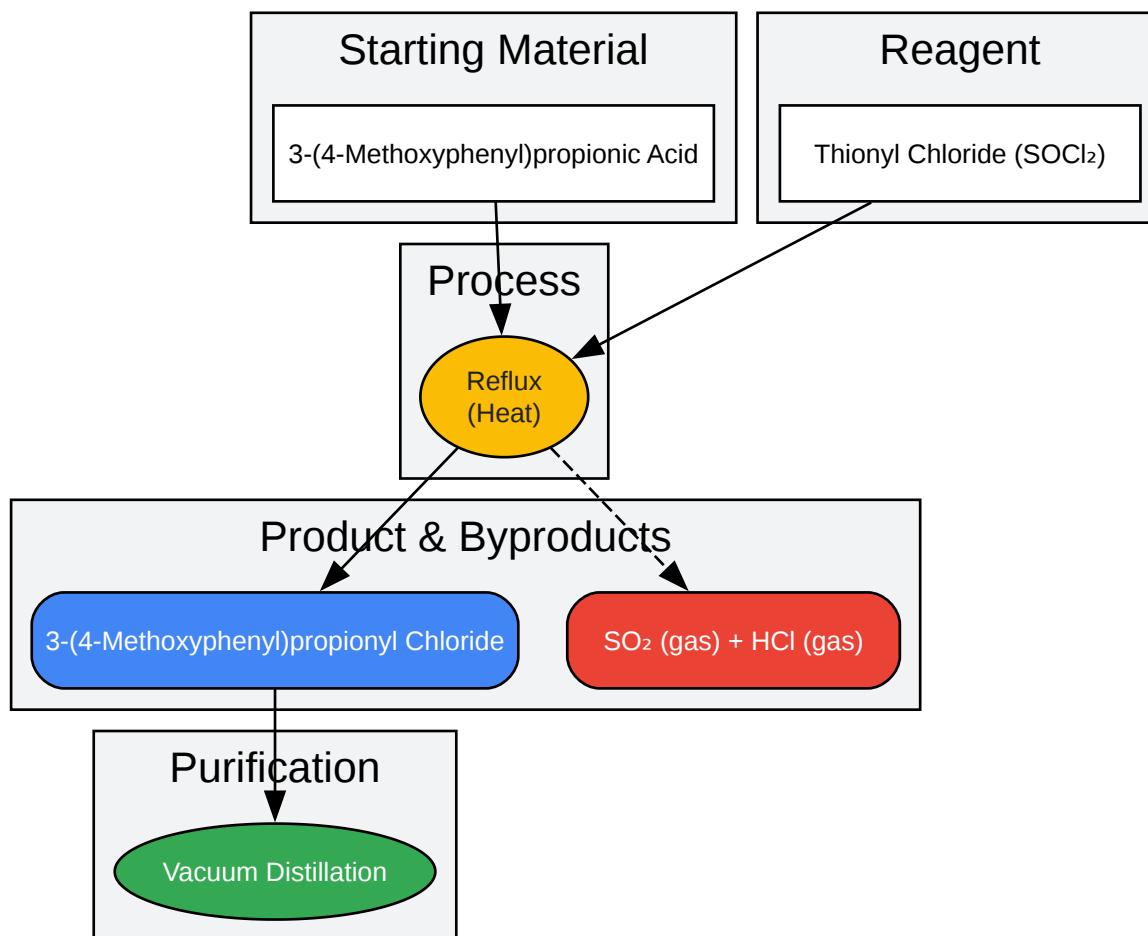
3-(4-Methoxyphenyl)propionyl chloride is characterized by its highly reactive acyl chloride functional group.^[4] Key reactivity and stability considerations include:

- **Moisture and Air Sensitivity:** The compound is sensitive to air and moisture and should be handled under an inert, dry atmosphere (e.g., nitrogen or argon).^[2]
- **Hydrolysis:** It reacts vigorously with water and other protic solvents like alcohols, leading to the formation of the corresponding carboxylic acid (3-(4-methoxyphenyl)propionic acid) and releasing corrosive hydrochloric acid gas.^[4]
- **Acylation Reactions:** As a potent acylating agent, it is widely used in organic synthesis to introduce the 3-(4-methoxyphenyl)propionyl group onto various nucleophiles such as amines, alcohols, and phenols to form amides and esters, respectively.^[4]
- **Storage:** To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry place away from water and oxidizing agents.^[2]

Experimental Protocols

Synthesis of 3-(4-Methoxyphenyl)propionyl chloride

The most common and direct method for synthesizing **3-(4-Methoxyphenyl)propionyl chloride** is via the reaction of its parent carboxylic acid, 3-(4-methoxyphenyl)propionic acid, with thionyl chloride (SOCl_2).^{[9][10][11]}


Reactants:

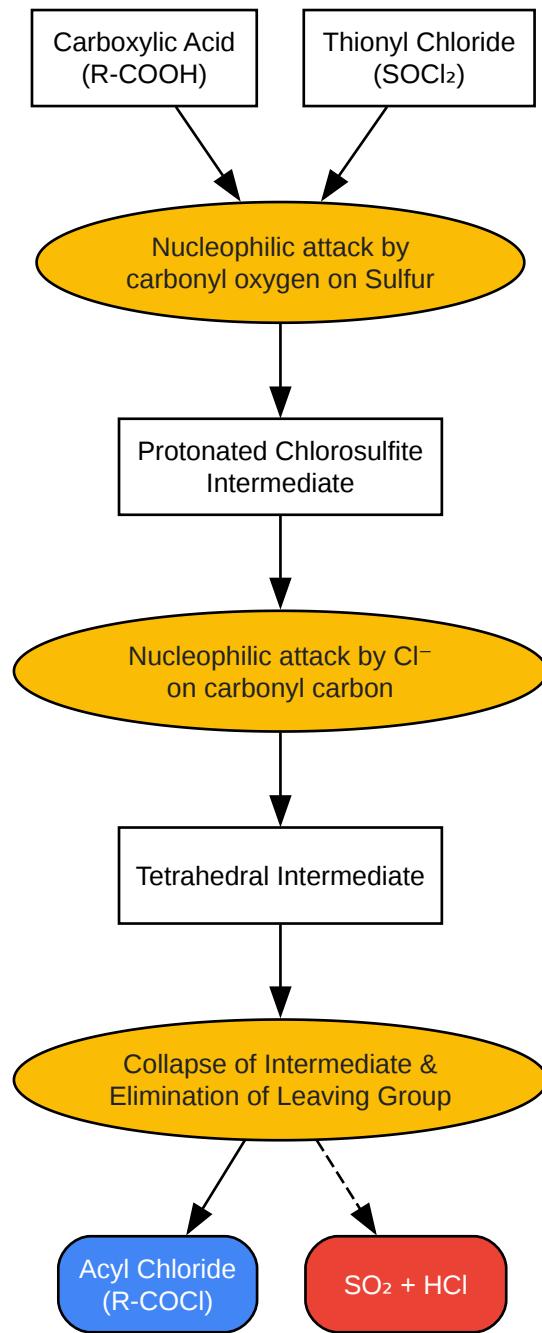
- 3-(4-Methoxyphenyl)propionic acid
- Thionyl chloride (SOCl_2)
- Anhydrous solvent (e.g., dichloromethane, toluene, or neat)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), 3-(4-methoxyphenyl)propionic acid is dissolved or suspended in an excess of thionyl chloride or an anhydrous solvent.
- The mixture is gently heated to reflux. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).[11]
- Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure (vacuum distillation).
- The crude **3-(4-methoxyphenyl)propionyl chloride** product is then purified by fractional distillation under high vacuum to yield the final product.

Synthesis Workflow

[Click to download full resolution via product page](#)


Caption: Synthesis of **3-(4-Methoxyphenyl)propionyl chloride**.

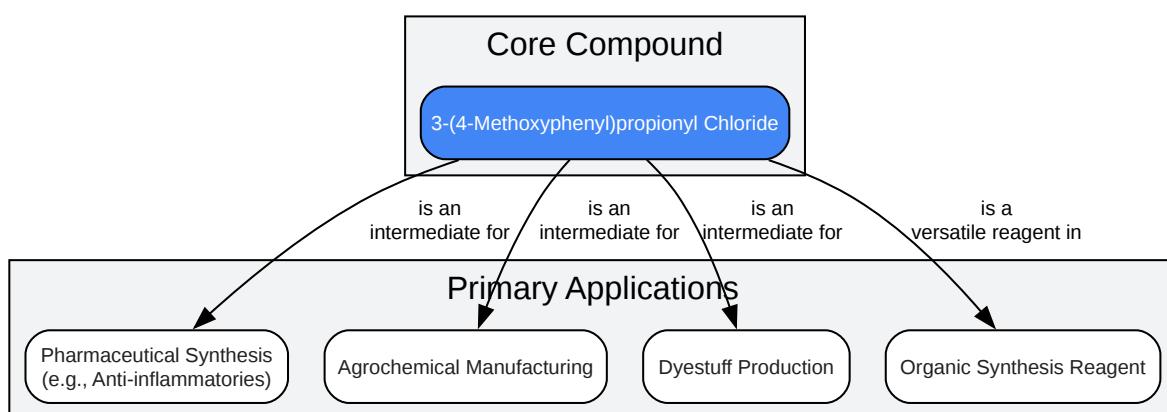
Reaction Mechanism: Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.[\[10\]](#)[\[12\]](#)

- Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[\[10\]](#)
- Intermediate Formation: This forms a protonated chlorosulfite intermediate.
- Chloride Attack: The chloride ion, now a good nucleophile, attacks the carbonyl carbon.
- Tetrahedral Intermediate: A tetrahedral intermediate is formed.
- Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a chlorosulfite group, which readily decomposes into sulfur dioxide (SO_2) and a chloride ion. This step is irreversible due to the formation of gaseous byproducts.[\[11\]](#)

General Mechanism: Carboxylic Acid with Thionyl Chloride

[Click to download full resolution via product page](#)


Caption: Reaction mechanism for acyl chloride formation.

Applications in Research and Development

3-(4-Methoxyphenyl)propionyl chloride is a valuable intermediate in several industrial and research fields.

- Pharmaceuticals: It serves as a crucial building block in the synthesis of more complex molecules for drug development.[2][4][6] The parent compound, 3-(4-methoxyphenyl)propionic acid, is a key intermediate for anti-inflammatory and analgesic medications.[13]
- Agrochemicals: It is utilized in the manufacturing of various agrochemicals.[2][4][6]
- Dyestuffs: The compound is also an intermediate in the production of dyes.[2][6]
- Organic Synthesis: Its primary role is as a versatile reagent for introducing the p-methoxyhydrocinnamoyl moiety into target molecules.[4]

Applications Overview

[Click to download full resolution via product page](#)

Caption: Key application areas for the title compound.

Safety and Handling

Due to its high reactivity and corrosive byproducts, **3-(4-Methoxyphenyl)propionyl chloride** must be handled with appropriate safety precautions.

- GHS Hazard Classification: The compound is classified as corrosive. The primary hazard statement is H314: Causes severe skin burns and eye damage.[\[1\]](#)
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from water and moisture to prevent violent reactions and the release of HCl gas.[\[2\]](#)
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere.[\[2\]](#)
- Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate before cleanup, and ensure proper ventilation. Avoid using water.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(4-Methoxyphenyl)propionyl chloride | C₁₀H₁₁ClO₂ | CID 10932441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Methoxyphenyl)propionyl chloride, 99% | Fisher Scientific [fishersci.ca]
- 3. bocsci.com [bocsci.com]
- 4. CAS 15893-42-2: 3-(4-METHOXYPHENYL)PROPIONYL CHLORIDE [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. 3-(4-METHOXYPHENYL)PROPIONYL CHLORIDE | 15893-42-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. SOCl₂ Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Carboxylic acids react with thionyl Chloride (SOCl₂) to form acid chlorides [ns1.almerja.com]
- 13. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [physical and chemical properties of 3-(4-Methoxyphenyl)propionyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106699#physical-and-chemical-properties-of-3-4-methoxyphenyl-propionyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com